molecular formula C23H21N5O5S B2618189 N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021078-54-5

N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2618189
CAS No.: 1021078-54-5
M. Wt: 479.51
InChI Key: LSRSRPDNDZGPIE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core thiazolopyridazine structure, followed by the introduction of the furan, morpholino, and acetylphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridazine derivatives, which share the core heterocyclic structure but differ in the substituents attached to the ring. Examples include:

  • 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
  • N-(4-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Uniqueness

N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged to develop novel applications and improve the efficacy of existing processes.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-14(29)15-4-6-16(7-5-15)24-18(30)13-28-22(31)20-21(19(26-28)17-3-2-10-33-17)34-23(25-20)27-8-11-32-12-9-27/h2-7,10H,8-9,11-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRSRPDNDZGPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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